![molecular formula C8H10N2O3S B215050 1-(Benzenesulfonyl)-3-methylurea](/img/structure/B215050.png)
1-(Benzenesulfonyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-3-methylurea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula C8H10N2O3S and a molecular weight of 218.24 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-3-methylurea is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis.
Biochemical and Physiological Effects:
1-(Benzenesulfonyl)-3-methylurea has been found to exhibit a broad range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to possess anti-inflammatory and analgesic properties. Additionally, it has been found to exhibit neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Benzenesulfonyl)-3-methylurea is its broad range of biological activities. It can be used in various scientific research fields, including cancer research, microbiology, and pharmacology. However, one of the limitations of 1-(Benzenesulfonyl)-3-methylurea is its low solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(Benzenesulfonyl)-3-methylurea in scientific research. One potential direction is the development of new synthetic routes to improve the yield and purity of the compound. Another potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Benzenesulfonyl)-3-methylurea and its potential side effects.
Synthesemethoden
The synthesis of 1-(Benzenesulfonyl)-3-methylurea can be achieved through the reaction of benzenesulfonyl chloride and 3-methylurea in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the compound can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-3-methylurea has been extensively used in scientific research due to its unique properties. It has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to possess anti-inflammatory and analgesic properties.
Eigenschaften
Produktname |
1-(Benzenesulfonyl)-3-methylurea |
---|---|
Molekularformel |
C8H10N2O3S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-methylurea |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8(11)10-14(12,13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ZRERKMQKMINGSE-UHFFFAOYSA-N |
SMILES |
CNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.